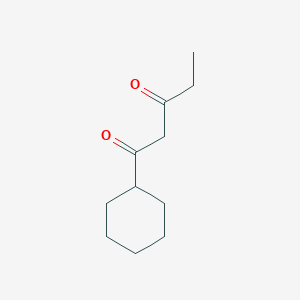

1-cyclohexylpentane-1,3-dione

Description

BenchChem offers high-quality 1-cyclohexylpentane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclohexylpentane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPLVRDZCIJGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Properties of 1-Cyclohexylpentane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpentane-1,3-dione is a β-diketone of significant interest for its potential applications in medicinal chemistry and materials science. As a structural motif, the 1,3-dione functionality is a versatile chelating agent and a valuable precursor for the synthesis of various heterocyclic compounds. This guide provides a comprehensive overview of the plausible synthetic routes to 1-cyclohexylpentane-1,3-dione, an in-depth analysis of its structural and chemical properties, and a detailed experimental protocol for its synthesis and characterization.

Introduction

β-Diketones, or 1,3-diketones, are a pivotal class of organic compounds. Their utility stems from their unique electronic and structural features, most notably the ability to exist in a tautomeric equilibrium between the diketo and enol forms. This keto-enol tautomerism governs their reactivity and is fundamental to their application as key intermediates in the synthesis of heterocycles like pyrazoles and isoxazoles, which are prevalent in many pharmaceutical agents.[1] Furthermore, the enolic form can be deprotonated to form a stable enolate, a strong bidentate ligand for metal ions, leading to applications in catalysis and materials science.[1] While extensive literature exists on simpler β-diketones, this guide focuses on the synthesis and properties of the less-documented 1-cyclohexylpentane-1,3-dione, providing a foundational understanding for its exploration in drug discovery and development.

Synthetic Pathways: A Mechanistic Perspective

The most established and versatile method for the synthesis of β-diketones is the Claisen condensation.[2][3][4] Specifically, a mixed Claisen condensation between a ketone and an ester offers a direct route to unsymmetrical β-diketones like 1-cyclohexylpentane-1,3-dione.[5][6]

The proposed synthesis of 1-cyclohexylpentane-1,3-dione involves the reaction of cyclohexyl methyl ketone with an ester of propanoic acid, such as ethyl propionate, in the presence of a strong base.

Causality Behind Experimental Choices:

-

Choice of Reactants: Cyclohexyl methyl ketone serves as the nucleophilic component after deprotonation at the α-carbon. Ethyl propionate is the electrophilic acylating agent. The use of an ester with at least two α-hydrogens is crucial for the final deprotonation step that drives the reaction to completion.[7]

-

Choice of Base: A strong, non-nucleophilic base is required to generate the enolate of the ketone. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed. The base must be strong enough to deprotonate the ketone but should not readily react with the ester. Using an alkoxide corresponding to the ester's alcohol component (e.g., sodium ethoxide with ethyl propionate) is a common strategy to avoid transesterification side reactions.[8]

-

Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the enolate and the base. The reaction is often initiated at a low temperature to control the initial exothermic enolate formation and then warmed to drive the condensation.

Reaction Mechanism

The mechanism of the mixed Claisen condensation for the synthesis of 1-cyclohexylpentane-1,3-dione is a multi-step process:

-

Enolate Formation: The strong base abstracts an α-proton from cyclohexyl methyl ketone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl propionate, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone.

-

Deprotonation: The newly formed β-diketone is more acidic than the starting ketone due to the presence of two electron-withdrawing carbonyl groups. The ethoxide by-product then deprotonates the α-carbon of the β-diketone, forming a highly stable, resonance-stabilized enolate. This irreversible deprotonation is the thermodynamic driving force for the reaction.[7][8]

-

Protonation: A final acidic workup protonates the enolate to yield the desired 1-cyclohexylpentane-1,3-dione.

Caption: Workflow for the synthesis of 1-cyclohexylpentane-1,3-dione via mixed Claisen condensation.

Physicochemical Properties and Structural Analysis

The properties of 1-cyclohexylpentane-1,3-dione can be predicted based on the well-understood chemistry of β-diketones.

Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers.[9][10] The enol form is significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation of the C=C and C=O double bonds.[11] For 1-cyclohexylpentane-1,3-dione, two enol tautomers are possible. The enol form where the C=C bond is between the original carbonyl carbons is expected to be the major tautomer due to the formation of a stable six-membered hydrogen-bonded ring.

Caption: Keto-enol tautomerism in 1-cyclohexylpentane-1,3-dione.

The equilibrium position between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH.[12] In non-polar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₈O₂ | Based on the structure. |

| Molecular Weight | 182.26 g/mol | Calculated from the molecular formula.[13] |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for β-diketones. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water.[14] | The non-polar cyclohexyl group and pentane chain dominate the polarity. |

| Acidity (pKa) | ~9-11 | The α-protons of β-diketones are significantly more acidic than those of simple ketones due to resonance stabilization of the conjugate base. |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be a powerful tool for confirming the structure and assessing the keto-enol equilibrium. Key signals would include:

-

A broad singlet in the downfield region (δ 14-16 ppm) corresponding to the enolic proton involved in the intramolecular hydrogen bond.[10]

-

A singlet around δ 5-6 ppm for the vinylic proton of the enol form.

-

Characteristic multiplets for the cyclohexyl and ethyl groups.

-

The presence of signals for the α-protons in the keto form (around δ 3.5-4.0 ppm) would indicate the presence of this tautomer.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl carbons, which will differ for the keto and enol forms. The keto form will exhibit two distinct carbonyl signals around 200-210 ppm, while the enol form will have signals for the enolic carbons (one C=O and two C=C).

-

Infrared (IR) Spectroscopy: The IR spectrum of the enol form will be characterized by a broad O-H stretch (around 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bonding, and a conjugated C=O stretch at a lower frequency (around 1600-1640 cm⁻¹) compared to the non-conjugated carbonyls of the keto form (around 1700-1725 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Development and Research

The 1-cyclohexylpentane-1,3-dione scaffold holds promise in several areas of scientific research:

-

Pharmaceutical Intermediates: β-Diketones are crucial building blocks for a wide range of heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][15][16] The cyclohexyl group can enhance lipophilicity, which may improve the pharmacokinetic properties of potential drug candidates.

-

Herbicidal and Pesticidal Agents: Many commercial herbicides and pesticides are derivatives of cyclic β-diketones.[15][17] The 1-cyclohexylpentane-1,3-dione core could be explored for the development of new agrochemicals.

-

Coordination Chemistry: As a bidentate ligand, 1-cyclohexylpentane-1,3-dione can form stable complexes with a variety of metal ions. These metal complexes can have applications in catalysis, as imaging agents, or as materials with interesting magnetic or optical properties.

Experimental Protocol: Synthesis of 1-Cyclohexylpentane-1,3-dione

This protocol is a self-validating system, with checkpoints for confirming the progression of the reaction.

Materials and Reagents:

-

Cyclohexyl methyl ketone

-

Ethyl propionate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Preparation: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

-

Base Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend sodium hydride in anhydrous diethyl ether.

-

Enolate Formation: Dissolve cyclohexyl methyl ketone in anhydrous diethyl ether and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation. The evolution of hydrogen gas should be observed.

-

Condensation: Dissolve ethyl propionate in anhydrous diethyl ether and add it dropwise to the enolate solution at 0 °C. After the addition, warm the reaction mixture to room temperature and then gently reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

-

Acidification: Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. This will protonate the enolate of the β-diketone.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Conclusion

1-Cyclohexylpentane-1,3-dione, while not extensively documented, represents a valuable synthetic target with considerable potential in medicinal and materials chemistry. Its synthesis via a mixed Claisen condensation is a robust and well-understood method. The key to its utility lies in its characteristic keto-enol tautomerism, which dictates its reactivity and potential applications. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this interesting β-diketone.

References

- Google Patents. (1998). Process for the manufacture of 1, 3-cyclohexanedione. US5744648A.

- Google Patents. (2014).

-

ResearchGate. (2025). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. [Link]

-

Fiveable. (n.d.). Mixed Claisen Condensations. Organic Chemistry Class Notes. [Link]

-

MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

-

ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]

-

Wikipedia. (2023). 1,3-Cyclohexanedione. [Link]

-

TradeIndia. (n.d.). 1,3 CYCLOHEXANE DIONE Manufacturer, Supplier, Exporter. [Link]

-

Helmsman. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production. [Link]

-

The Good Scents Company. (n.d.). 4-cyclopentene-1,3-dione. [Link]

-

PubChem. (n.d.). 1-Cyclohexylpentane-1,4-dione. [Link]

-

PubChem. (n.d.). 1-Cyclohexylbutane-1,3-dione. [Link]

-

Royal Society of Chemistry. (2015). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. Chemical Communications. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

-

MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

-

Pearson. (2024). Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide. [Link]

-

ResearchGate. (2021). (PDF) Recent Developments in the Synthesis of β-Diketones. [Link]

-

Quora. (2017). How to prepare methyl cyclohexyl ketone. [Link]

-

Journal of the American Chemical Society. (1962). The Synthesis of New β-Diketones. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link]

-

SpringerLink. (2025). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. [Link]

-

National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]

-

ResearchGate. (n.d.). Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7. [Link]

-

National Institutes of Health. (2021). Recent Developments in the Synthesis of β-Diketones. [Link]

-

University of Calgary. (n.d.). Ch21: Acylation of ketones. [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. [Link]

-

JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. 1-Cyclohexylpentane-1,4-dione | C11H18O2 | CID 12394855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

1-cyclohexylpentane-1,3-dione reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Cyclohexylpentane-1,3-dione

Authored by: A Senior Application Scientist

Abstract

1-Cyclohexylpentane-1,3-dione is a quintessential β-dicarbonyl compound, a structural motif that confers a rich and versatile reactivity profile. Its utility as a synthetic building block is well-established, particularly in the construction of complex carbocyclic and heterocyclic frameworks relevant to medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth exploration of the core reaction mechanisms of 1-cyclohexylpentane-1,3-dione, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its chemical behavior. We will dissect its tautomeric nature, the generation and reactivity of its enolate, and its participation in key synthetic transformations including alkylation, acylation, and condensation reactions. The narrative is grounded in authoritative references, providing both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Principle: Keto-Enol Tautomerism

The reactivity of 1-cyclohexylpentane-1,3-dione is fundamentally dictated by the equilibrium between its diketo form and its more stable enol tautomer. Unlike simple ketones, where the keto form predominates, β-dicarbonyl compounds exhibit a significant population of the enol form at equilibrium.[4][5]

This shift in equilibrium is driven by two primary stabilizing factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, low-barrier hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered pseudo-ring.[4]

This tautomerism is a dynamic process, with the two forms rapidly interconverting under most conditions.[6] The solvent environment can influence the position of this equilibrium; non-polar solvents tend to favor the internally hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond, slightly favoring the diketo form.[5][7]

Caption: Keto-Enol equilibrium in 1-cyclohexylpentane-1,3-dione.

Data Snapshot: Keto-Enol Equilibria

To contextualize the stability of the enol form in β-diones, the following table compares equilibrium constants for various carbonyl compounds.

| Compound Class | Example | Approx. Keq ([Enol]/[Keto]) | Key Insight |

| Simple Aldehyde | Acetaldehyde | 6 x 10⁻⁷ | Keto form is overwhelmingly favored. |

| Simple Ketone | Acetone | 6 x 10⁻⁹ | Keto form is even more favored than in aldehydes.[8] |

| β-Diketone | Acetylacetone | ~4.9 (in CCl₄) | Enol form is the major species due to stabilization. [5] |

| Cyclic Ketone | Cyclohexanone | 4 x 10⁻⁶ | Higher enol content than acyclic ketones but still keto-favored.[8] |

The Reactive Intermediate: Enolate Generation and Ambident Nature

The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 9-11 in water) due to the ability of both carbonyl groups to stabilize the resulting conjugate base via resonance. Treatment with a suitable base readily deprotonates this position to form a resonance-stabilized enolate anion.

This enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon (C⁻) and the carbonyl oxygen (O⁻). This duality is the origin of the most common regioselectivity challenge in reactions involving β-diones: C-alkylation/acylation versus O-alkylation/acylation.

Caption: Base-mediated formation of the ambident enolate intermediate.

Scientist's Insight: Controlling C- vs. O-Selectivity

The regiochemical outcome of reactions with the enolate is governed by Hard and Soft Acid and Base (HSAB) theory and reaction conditions.

-

C-Alkylation (Kinetic vs. Thermodynamic Control): The carbon center is a "soft" nucleophile and preferentially attacks soft electrophiles (e.g., alkyl halides like CH₃I). To favor C-alkylation, conditions are chosen to promote thermodynamic control. This often involves using a less-coordinating counter-ion (like Na⁺ or K⁺) in a polar aprotic solvent (e.g., DMSO, DMF) which solvates the cation but leaves the enolate oxygen relatively free.[9]

-

O-Alkylation (Kinetic Control): The oxygen atom is a "hard" nucleophile and reacts faster with hard electrophiles (e.g., silyl halides like TMSCl or acylating agents). O-alkylation is favored under conditions of kinetic control, often at lower temperatures with highly coordinating counter-ions (like Li⁺) and in solvents that can stabilize the transition state leading to the O-alkylated product.

Core Reaction Mechanisms and Protocols

C-Alkylation

Alkylation at the α-carbon is a cornerstone reaction for building molecular complexity. It proceeds via a standard Sₙ2 mechanism where the enolate displaces a leaving group on an electrophilic carbon.

Caption: Mechanism of C-alkylation of the dione enolate.

Experimental Protocol: C-Alkylation of 1-Cyclohexylpentane-1,3-dione

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Add 1.0 equivalent of 1-cyclohexylpentane-1,3-dione to the solvent. Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of a strong base (e.g., sodium hydride, NaH, 60% dispersion in mineral oil) portion-wise.

-

Causality: A slight excess of base ensures complete deprotonation. THF is a suitable polar aprotic solvent. An inert atmosphere is critical as the enolate is sensitive to oxygen and moisture.

-

-

Reaction: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Addition of Electrophile: Cool the solution back to 0 °C and add 1.05 equivalents of the alkyl halide (e.g., iodomethane) dropwise via syringe.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Acylation

Acylation can occur at either the carbon or oxygen atom. C-acylation introduces a third carbonyl group, forming a β-triketone, while O-acylation yields an enol ester. The choice of acylating agent and base is critical for selectivity.[10][11] For instance, using 4-dimethylaminopyridine (DMAP) as a catalyst can favor C-acylation under certain conditions.[10]

Caption: Competing C- and O-acylation pathways.

Knoevenagel Condensation

This is a base-catalyzed condensation reaction between an active methylene compound (the dione) and an aldehyde or ketone.[12][13] The reaction proceeds via nucleophilic addition of the enolate to the carbonyl electrophile, followed by dehydration to yield a stable α,β-unsaturated product.

Caption: Logical workflow of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 1.0 equivalent of 1-cyclohexylpentane-1,3-dione, 1.0 equivalent of the aldehyde (e.g., benzaldehyde), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

-

Causality: Toluene is used as the solvent to facilitate the azeotropic removal of water via the Dean-Stark trap, which drives the equilibrium towards the dehydrated product. A weak base is sufficient to generate the required concentration of the highly nucleophilic enolate.

-

-

Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC indicates the consumption of starting materials.

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with dilute HCl to remove the basic catalyst, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The product, which often crystallizes upon cooling or solvent removal, can be further purified by recrystallization.

Michael (Conjugate) Addition

In the Michael reaction, the soft enolate nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[14][15] This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds.[16][17]

Caption: Stepwise mechanism of the Michael addition reaction.

Application in Heterocycle Synthesis

The 1,3-dicarbonyl moiety is a common precursor for synthesizing a wide variety of heterocyclic compounds.[18][19] For example, condensation with hydrazine derivatives (H₂N-NHR) yields pyrazoles, while reaction with amidines can produce pyrimidines. These reactions typically involve sequential condensation and cyclization steps, leveraging the two electrophilic carbonyl carbons.[1]

Conclusion

1-Cyclohexylpentane-1,3-dione is a versatile synthetic intermediate whose reactivity is governed by the delicate interplay of keto-enol tautomerism and the ambident nature of its corresponding enolate. A thorough understanding of these core principles allows the synthetic chemist to control reaction outcomes with precision. By carefully selecting bases, solvents, electrophiles, and reaction temperatures, one can selectively drive reactions toward C- or O-functionalization and engage the dione in a variety of powerful C-C bond-forming reactions. This guide has provided the mechanistic foundation and practical protocols necessary for researchers to confidently employ this valuable building block in the development of novel molecules for pharmaceutical and industrial applications.

References

- Process for the manufacture of 1, 3-cyclohexanedione.

- 1,3-Diol synthesis by addition and hydr

- Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins.

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.

- Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones.

- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.

- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones.

- Acetylacetone. Wikipedia.

- Cyclohexane-1,3-dione: Properties, Applications, and Production. Ningbo Inno Pharmchem Co.,Ltd.

- Chemoselectivity switch by mechanochemistry in the base-catalysed dione-acyl

- Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed.

- Process for the preparation of cyclohexane-1,3-diones, and some bicyclic...

- Analysis of the Tautomeric Properties of 2-Formylcyclopentane-1,3-Dione Using the Data of IR Spectroscopy and Nonempirical (ab initio and DFT) Quantum-Chemical Calculations.

- Knoevenagel condens

- Application of Indan-1,3-Dione in Heterocyclic Synthesis.

- Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides.

- What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Chemistry Stack Exchange.

- The Michael Addition Reaction and Conjug

- Michael Additions Revisited with 1,3 Dicarbonyls. YouTube.

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles.

- Knoevenagel Condensation Doebner Modific

- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.

- Keto-enol tautomerism. Fiveable.

- Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds.

- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central.

- Theoretical and Spectroscopic Study of 2-Substituted Indan-1,3-diones: A Coherent Picture of the Tautomeric Equilibrium.

- Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube.

- Knoevenagel condensation of α‐quaternary cyclopentan‐1,3‐diones.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI.

- 3.6: Keto-Enol Tautomerism. Chemistry LibreTexts.

- Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxyl

- Friedel-Crafts acyl

- 1,3-cyclohexane dione, 504-02-9. The Good Scents Company.

- Knoevenagel condens

- Michael Addition Reaction Mechanism. Chemistry Steps.

- Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

- 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts.

- Knoevenagel condens

- A Method for C2 Acyl

- Michael addition reaction. Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acetylacetone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. Chemoselectivity switch by mechanochemistry in the base-catalysed dione-acylation - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00141A [pubs.rsc.org]

- 11. A Method for C2 Acylation of 1,3-Indandiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to 1-Cyclohexylpentane-1,3-dione: Exploring Structure, Tautomerism, and Reactivity

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 1-cyclohexylpentane-1,3-dione, a β-dicarbonyl compound with potential applications in synthetic and medicinal chemistry. While direct experimental and computational studies on this specific molecule are not extensively documented, this paper synthesizes established methodologies from research on analogous cyclohexane-1,3-dione derivatives and other β-dicarbonyl compounds. We will delve into the critical aspects of its molecular structure, conformational landscape, and the nuanced dynamics of its keto-enol tautomerism. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols to facilitate further investigation into this and similar chemical entities.

Introduction: The Significance of β-Dicarbonyl Compounds

The β-dicarbonyl motif is a cornerstone in organic chemistry, renowned for its versatile reactivity and presence in numerous biologically active molecules.[1][2] The unique electronic environment created by the two carbonyl groups imparts a significant acidity to the intervening methylene protons (pKa values typically in the range of 9-11), facilitating a wide array of chemical transformations.[3][4] This heightened acidity is a direct consequence of the ability of the conjugate base, an enolate, to delocalize the negative charge across the O-C-C-C-O system.

Cyclohexane-1,3-dione derivatives, a subset of this class, are recognized as valuable precursors for the synthesis of a plethora of heterocyclic compounds and natural products.[1] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6] The introduction of a cyclohexyl substituent at the 1-position of the pentane-1,3-dione backbone, as in our target molecule, 1-cyclohexylpentane-1,3-dione, is expected to significantly influence its lipophilicity, steric profile, and conformational behavior, thereby modulating its chemical reactivity and biological interactions.

A pivotal characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[7][8] This equilibrium is sensitive to factors such as the solvent, temperature, and the nature of substituents.[7][9] Computational chemistry provides a powerful lens through which to explore these subtle energetic landscapes, offering insights that are often challenging to obtain through experimental means alone.[10][11]

This guide will systematically explore the theoretical underpinnings and computational methodologies for a thorough investigation of 1-cyclohexylpentane-1,3-dione. We will cover conformational analysis, the energetics of keto-enol tautomerism, and the prediction of spectroscopic properties, providing a roadmap for researchers to unlock the potential of this and related molecules.

Conformational Isomerism: The Influence of the Cyclohexyl Moiety

The three-dimensional structure of 1-cyclohexylpentane-1,3-dione is largely dictated by the conformational preferences of the cyclohexane ring and its orientation relative to the pentane-1,3-dione chain.

The Cyclohexane Ring Conformation

It is well-established that the chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle and torsional strain.[12] When a substituent is present, it can occupy either an axial or an equatorial position. Due to unfavorable 1,3-diaxial interactions, which are a form of steric hindrance, the conformer with the substituent in the equatorial position is generally more stable.[13][14] For the bulky pentane-1,3-dione substituent, it is highly probable that the equatorial conformation will be overwhelmingly favored.

Rotational Isomers (Rotamers)

Rotation around the single bond connecting the cyclohexane ring and the pentane-1,3-dione chain will lead to different rotational isomers, or rotamers. The relative energies of these rotamers will be influenced by steric interactions between the hydrogen atoms on the cyclohexane ring and the atoms of the dione chain.

A computational workflow to investigate the conformational landscape would involve a systematic search for the lowest energy conformers.

Caption: A typical workflow for computational conformational analysis.

Keto-Enol Tautomerism: A Computational Perspective

The equilibrium between the diketo and enol forms is a defining feature of 1-cyclohexylpentane-1,3-dione. The enol form can benefit from the formation of an intramolecular hydrogen bond and a conjugated π-system, which can offset the energetic cost of breaking a C=O bond in favor of a C=C bond.

Caption: The dynamic equilibrium between the diketo and enol tautomers.

Computational Protocol for Tautomerism Analysis

A robust computational protocol is essential to accurately predict the relative stabilities of the tautomers and the energy barrier for their interconversion. Density Functional Theory (DFT) has proven to be a reliable and efficient method for such investigations.[11][15][16]

Step-by-Step Computational Workflow:

-

Structure Preparation: Generate 3D structures for both the diketo and the most stable enol tautomer (likely the one with an intramolecular hydrogen bond).

-

Geometry Optimization: Perform full geometry optimizations for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD). A functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) is a good starting point.[17]

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to verify that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and other thermal corrections.

-

Energy Comparison: Compare the Gibbs free energies of the two tautomers to determine their relative populations at a given temperature. The tautomeric equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT).

-

Transition State Search: To understand the kinetics of the tautomerization, a transition state (TS) search is necessary. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) can be employed. The resulting TS structure should have exactly one imaginary frequency corresponding to the proton transfer motion.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed from the TS structure to confirm that it connects the diketo and enol minima.

Expected Results and Interpretation

Based on studies of similar β-dicarbonyl compounds, it is anticipated that the enol form will be significantly stabilized, particularly in non-polar solvents where the intramolecular hydrogen bond is most effective.[8][9] In polar, protic solvents, this stabilization may be less pronounced as the solvent molecules can compete for hydrogen bonding.

Predicted Spectroscopic and Electronic Properties

Computational methods can also predict various spectroscopic properties that can be correlated with experimental data for validation.

Vibrational Frequencies (IR Spectroscopy)

Frequency calculations yield vibrational modes and their corresponding intensities. Key features to look for include:

-

Diketo form: Two distinct C=O stretching frequencies, typically in the range of 1700-1750 cm-1.

-

Enol form: A single, lower-frequency C=O stretch (due to conjugation) and a C=C stretching frequency, as well as a broad O-H stretch from the enolic hydroxyl group involved in the intramolecular hydrogen bond.

NMR Spectroscopy

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. This allows for a direct comparison with experimental spectra, aiding in the assignment of signals to specific tautomers and conformers. The chemical shift of the enolic proton is a particularly sensitive indicator of the strength of the intramolecular hydrogen bond.

Frontier Molecular Orbitals (FMOs)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For β-dicarbonyls, the HOMO is typically located on the enolate portion in the enol form, highlighting its nucleophilic character. The LUMO is generally centered on the carbonyl carbons, indicating their electrophilicity.

Table 1: Hypothetical Calculated Properties for 1-Cyclohexylpentane-1,3-dione Tautomers

| Property | Diketo Tautomer | Enol Tautomer |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 (Reference) | -5.0 to -10.0 (Gas Phase) |

| Key IR Frequencies (cm-1) | ~1730 (C=O, asym), ~1710 (C=O, sym) | ~1640 (C=O), ~1580 (C=C), ~2800-3200 (O-H, broad) |

| 1H NMR Chemical Shift (ppm) | ~3.5 (CH2 between C=O) | ~12-16 (enolic OH), ~5.5 (vinylic H) |

| HOMO-LUMO Gap (eV) | ~5.5 | ~4.8 |

Note: These are representative values based on typical β-dicarbonyl compounds and would need to be confirmed by specific calculations for 1-cyclohexylpentane-1,3-dione.

Potential Applications and Future Directions

The structural and electronic features of 1-cyclohexylpentane-1,3-dione make it an interesting candidate for several applications:

-

Drug Design: The cyclohexane group can enhance membrane permeability, making it a potentially valuable scaffold in drug discovery. The β-dicarbonyl moiety is a known metal chelator and can participate in hydrogen bonding with biological targets. Computational docking studies could explore its potential as an inhibitor for various enzymes.

-

Synthetic Chemistry: As a versatile building block, it can be used in condensation reactions to synthesize a variety of heterocyclic compounds with potential biological activities.[1]

-

Materials Science: The metal-chelating properties of β-dicarbonyls are utilized in the formation of metal complexes with interesting catalytic or photophysical properties.[2]

Future research should focus on the synthesis and experimental characterization of 1-cyclohexylpentane-1,3-dione to validate the theoretical predictions outlined in this guide. Advanced computational studies could explore its reaction mechanisms, pKa values, and interactions with biological macromolecules.

Conclusion

This guide has provided a detailed theoretical and computational roadmap for the investigation of 1-cyclohexylpentane-1,3-dione. By leveraging established computational methodologies applied to analogous systems, researchers can gain significant insights into its conformational preferences, the delicate balance of its keto-enol tautomerism, and its electronic properties. The protocols and theoretical background presented herein are designed to empower researchers to explore the chemical and biological potential of this and other complex β-dicarbonyl compounds, paving the way for new discoveries in synthetic chemistry, drug development, and materials science.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. comporgchem.com [comporgchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Notes & Protocols: 1-Cyclohexylpentane-1,3-dione as a Premier Building Block in Medicinal Chemistry

Abstract

The β-diketone moiety is a privileged scaffold in synthetic and medicinal chemistry, prized for its versatile reactivity and ability to form the core of diverse heterocyclic systems.[1][2][3] This guide focuses on a specific, highly valuable derivative: 1-cyclohexylpentane-1,3-dione . The presence of the bulky, lipophilic cyclohexyl group provides a unique structural and physicochemical handle, making this building block particularly attractive for drug discovery programs aiming to optimize properties such as target engagement, solubility, and metabolic stability. We will explore the fundamental reactivity of this scaffold and provide detailed, field-proven protocols for its application in constructing medicinally relevant molecules, including α,β-unsaturated systems and dihydropyridine cores.

Introduction: The Strategic Value of 1-Cyclohexylpentane-1,3-dione

The reactivity of 1-cyclohexylpentane-1,3-dione is dominated by two key features: the presence of two carbonyl groups and a highly active methylene moiety positioned between them.[4] This arrangement facilitates keto-enol tautomerism, where the enol form is stabilized by intramolecular hydrogen bonding, creating a nucleophilic species that is central to its synthetic utility.

The acidic protons of the central methylene group (C2) are readily abstracted by even mild bases, generating a stabilized carbanion (enolate). This enolate is the workhorse of this building block, serving as a potent C-nucleophile for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Derivatives of the closely related cyclohexane-1,3-dione have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, underscoring the therapeutic potential of scaffolds derived from this class of molecules.[4][5][6]

Caption: Keto-enol tautomerism of 1-cyclohexylpentane-1,3-dione.

Core Synthetic Applications & Methodologies

The unique reactivity of 1-cyclohexylpentane-1,3-dione makes it an ideal precursor for multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency in generating molecular complexity from simple starting materials.[7] We will focus on two foundational transformations: the Knoevenagel condensation and the Hantzsch dihydropyridine synthesis.

Knoevenagel Condensation: A Gateway to Bioactive Olefins

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as our dione, to a carbonyl group (typically an aldehyde), followed by dehydration.[8] This reaction is a cornerstone of C-C bond formation.

Causality of the Reaction: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate) which facilitates the deprotonation of the active methylene group of the dione to form the nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield a stable, conjugated α,β-unsaturated product. The removal of water is often critical to drive the reaction to completion.

Caption: General workflow for a Knoevenagel condensation reaction.

Hantzsch Dihydropyridine Synthesis: Building a Privileged Heterocycle

The Hantzsch synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP).[9][10] The 1,4-DHP scaffold is the basis for several blockbuster drugs, most notably calcium channel blockers.

Mechanistic Insight: This one-pot reaction proceeds through a series of intermediates. It is generally accepted that the pathway involves an initial Knoevenagel condensation between one equivalent of the dione and the aldehyde, and the formation of an enamine from the second equivalent of the dione and ammonia. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the final 1,4-DHP ring.[10] Microwave-assisted protocols have dramatically improved the efficiency of this synthesis, reducing reaction times from hours to minutes.[11]

Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use. 1-Cyclohexylbutane-1,3-dione is classified as a skin and eye irritant and may cause respiratory irritation.[12]

Protocol 1: Knoevenagel Condensation with Benzaldehyde

Objective: To synthesize 2-(phenylmethylidene)-1-cyclohexylpentane-1,3-dione via a base-catalyzed condensation reaction, demonstrating a key C-C bond formation strategy.

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 1-Cyclohexylpentane-1,3-dione | 182.26 | 5.0 | 911 mg |

| Benzaldehyde | 106.12 | 5.5 | 0.56 mL |

| Piperidine | 85.15 | 0.5 | 50 µL |

| Toluene | - | - | 25 mL |

| Hydrochloric Acid (2M aq.) | - | - | 20 mL |

| Saturated Sodium Bicarbonate (aq.) | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous Sodium Sulfate | - | - | ~2 g |

| Ethyl Acetate / Hexanes | - | - | For chromatography |

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

-

Charging Flask: To the flask, add 1-cyclohexylpentane-1,3-dione (911 mg, 5.0 mmol), toluene (25 mL), benzaldehyde (0.56 mL, 5.5 mmol), and piperidine (50 µL, 0.5 mmol).

-

Reaction: Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete (as judged by TLC), allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 2M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure product.

Expected Results: The product, 2-(phenylmethylidene)-1-cyclohexylpentane-1,3-dione, is typically isolated as a pale yellow solid or viscous oil. Yields are generally in the range of 75-90%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of a 1,4-Dihydropyridine Derivative

Objective: To rapidly synthesize a 1,4-dihydropyridine derivative using a one-pot, three-component Hantzsch-type reaction under microwave irradiation, showcasing a modern and efficient approach to heterocyclic synthesis.[13][14]

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 1-Cyclohexylpentane-1,3-dione | 182.26 | 2.0 | 365 mg |

| Benzaldehyde | 106.12 | 1.0 | 0.10 mL |

| Ammonium Acetate | 77.08 | 1.5 | 116 mg |

| Ethanol | - | - | 3 mL |

| Ice-cold Water | - | - | 10 mL |

Step-by-Step Methodology:

-

Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 1-cyclohexylpentane-1,3-dione (365 mg, 2.0 mmol), benzaldehyde (0.10 mL, 1.0 mmol), and ammonium acetate (116 mg, 1.5 mmol).

-

Solvent Addition: Add ethanol (3 mL) to the vial and cap it securely.

-

Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes. (Note: Power and time may need optimization depending on the specific microwave unit).

-

Workup: After the reaction, cool the vial to room temperature (e.g., using a compressed air stream). A precipitate should form.

-

Isolation: Add ice-cold water (10 mL) to the vial to further precipitate the product. Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

Expected Results: The 1,4-dihydropyridine product should be obtained as a crystalline solid. This microwave-assisted method typically provides excellent yields (>85%) in a fraction of the time required for conventional heating.[15] Characterization is performed using NMR, IR, and melting point analysis.

Biological Significance and Data Summary

The scaffolds derived from cyclohexane-1,3-dione are not merely synthetic curiosities; they are potent pharmacophores. The versatility of the core allows for the synthesis of a wide array of fused heterocyclic systems with significant therapeutic potential.[4][7]

Table of Potential Biological Activities:

| Derived Scaffold | Potential Therapeutic Area | Supporting Evidence |

| Acridinediones | Anticancer, Antimalarial | These compounds, formed via reactions with anilines and aldehydes, have shown promise as antitumor agents.[4] Some derivatives have been investigated for their potential to inhibit cancer cell lines like NSCLC.[6] |

| 1,4-Dihydropyridines | Cardiovascular (Calcium Channel Blockers), Anticancer | The Hantzsch synthesis directly yields this scaffold, which is famous for its application in cardiovascular medicine.[10] Novel derivatives are continually explored for other activities, including antitumor properties.[4] |

| Fused Pyran Systems | Anticancer, Anti-proliferative | Multi-component reactions can yield fused pyran derivatives that have been evaluated for their anti-proliferative activity against various cancer cell lines.[7] |

| Metal Complexes | Antibacterial, Herbicidal | The dione moiety is an excellent chelator for metal ions.[5] These metal complexes have been screened for antibacterial activity against pathogens like E. coli and S. aureus.[16] The ability to chelate ferrous ions is also the basis for the herbicidal activity of some related compounds.[5][17] |

| Pyrazole Derivatives | Anti-inflammatory, Antimicrobial | Condensation with hydrazine derivatives yields pyrazoles, a core heterocyclic motif in many approved drugs. β-diketones are key intermediates for synthesizing these important heterocycles.[1] |

Conclusion

1-Cyclohexylpentane-1,3-dione stands out as a robust and versatile building block for medicinal chemistry. Its predictable reactivity, centered on the active methylene group, provides reliable access to a multitude of complex and biologically relevant scaffolds. The protocols detailed herein for the Knoevenagel condensation and microwave-assisted Hantzsch synthesis represent foundational, yet powerful, methods for leveraging this reagent in drug discovery campaigns. By providing a lipophilic anchor and a reactive core, 1-cyclohexylpentane-1,3-dione offers chemists an invaluable tool for the efficient construction of novel molecular entities with significant therapeutic potential.

References

-

Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

-

Kumar, A., et al. (2018). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Turan, N., et al. (2015). New Cyclohexane-1,3-dione ligands and their metal complexes were synthesized, characterized and evaluated for biological activities. CABI Digital Library. [Link]

-

Bülbül, M., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. [Link]

-

Day, C. A., et al. (2022). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. ResearchGate. [Link]

- Stav, A. I. (1998). Process for the manufacture of 1, 3-cyclohexanedione.

-

Ali, I., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. [Link]

-

Avila, M. C., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

- Fries, G., et al. (1982). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....

-

S.S, A., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

-

Sharma, K., et al. (2022). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. ResearchGate. [Link]

-

Sharma, K., et al. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. PubMed. [Link]

-

Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed. [Link]

-

Belyakov, S., et al. (2023). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. MDPI. [Link]

-

Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ResearchGate. [Link]

-

Abdel-rahman, A. A. H. (2018). Application of Indan-1,3-Dione in Heterocyclic Synthesis. ResearchGate. [Link]

-

Various Authors. (N.D.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]

-

Various Authors. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. [Link]

-

El-sayed, M. E. A. (2018). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]

-

Various Authors. (N.D.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

-

Kumar, D., et al. (2022). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC. [Link]

-

Paradowska, J., et al. (2016). Properties and application of diketones and their derivatives. De Gruyter. [Link]

-

Various Authors. (2022). Medicinal applications of early transition metal β-diketonato complexes. Royal Society of Chemistry. [Link]

-

Chen, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

-

Gnanaoli, K., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. [Link]

-

Various Authors. (N.D.). Hantzsch Dihydropyridine Synthesis. Merck Index. [Link]

-

de la Torre, G., & van der Eycken, E. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

-

Sharma, P., et al. (2011). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. [Link]

-

Singh, M. S., & Singh, S. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]

-

Wang, C., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclohexylbutane-1,3-dione. PubChem. [Link]

-

Mohareb, R. M., et al. (2021). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. PMC - NIH. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hantzsch Dihydropyridine Synthesis [drugfuture.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. 1-Cyclohexylbutane-1,3-dione | C10H16O2 | CID 162099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]

Synthesis of 1-Cyclohexylpentane-1,3-dione: A Detailed Protocol for Drug Discovery and Medicinal Chemistry

Introduction: The Significance of β-Dicarbonyl Moieties in Modern Drug Development

The 1,3-dicarbonyl, or β-dicarbonyl, motif is a cornerstone in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties, particularly its existence as keto-enol tautomers, render it a versatile building block for the synthesis of a diverse array of heterocyclic compounds and complex molecules.[1][2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The title compound, 1-cyclohexylpentane-1,3-dione, incorporates a lipophilic cyclohexyl group, a feature often exploited in drug design to enhance membrane permeability and target engagement. This application note provides a comprehensive, field-tested protocol for the synthesis of 1-cyclohexylpentane-1,3-dione, grounded in the principles of the Claisen condensation reaction.

Reaction Principle: The Claisen Condensation

The synthesis of 1,3-diones is classically achieved through the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a ketone in the presence of a strong base.[4][5] The reaction proceeds via the formation of a nucleophilic enolate from one of the carbonyl compounds, which then attacks the electrophilic carbonyl carbon of the second molecule. The subsequent loss of an alkoxide leaving group generates the β-dicarbonyl product.

For the synthesis of 1-cyclohexylpentane-1,3-dione, a "crossed" Claisen condensation is employed, involving two different carbonyl compounds. A logical and efficient approach involves the reaction of ethyl cyclohexanecarboxylate with acetone. In this strategy, the enolate of acetone acts as the nucleophile, attacking the ester.

Reaction Mechanism Workflow

The mechanism involves three key stages: enolate formation, nucleophilic acyl substitution, and a final deprotonation that drives the equilibrium.

Caption: Workflow of the Claisen condensation for 1-cyclohexylpentane-1,3-dione synthesis.

Experimental Protocol

This protocol is designed for the synthesis of 1-cyclohexylpentane-1,3-dione on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl cyclohexanecarboxylate | ≥98% | Sigma-Aldrich | |

| Acetone | ACS Grade, anhydrous | Fisher Scientific | Must be dry |

| Sodium Ethoxide (NaOEt) | ≥95% | Acros Organics | Handle under inert atmosphere |

| Diethyl Ether, anhydrous | ≥99% | EMD Millipore | |

| Hydrochloric Acid (HCl) | 37% w/w | VWR | For workup |

| Saturated Sodium Bicarbonate | Laboratory Grade | - | For workup |

| Brine (Saturated NaCl) | Laboratory Grade | - | For workup |

| Anhydrous Magnesium Sulfate | Laboratory Grade | - | For drying |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope | For NMR analysis |

| Equipment | |||

| Round-bottom flasks | 250 mL and 500 mL | ||

| Reflux condenser | |||

| Magnetic stirrer and hotplate | |||

| Dropping funnel | |||

| Separatory funnel | 500 mL | ||

| Rotary evaporator | |||

| Inert atmosphere setup | (Nitrogen or Argon) | ||

| NMR Spectrometer | 400 MHz or higher | ||

| Mass Spectrometer | ESI or GC-MS |

Step-by-Step Procedure

Part A: Reaction Setup and Execution

-

Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) to a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Solvent Addition: Add anhydrous diethyl ether (150 mL) to the flask and stir the suspension.

-

Reagent Addition: In the dropping funnel, prepare a solution of ethyl cyclohexanecarboxylate (1.0 equivalent) and anhydrous acetone (1.5 equivalents) in anhydrous diethyl ether (50 mL).

-

Reaction Initiation: Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide dropwise over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

Part B: Workup and Purification

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).

-

Acidification: While stirring, slowly add 6M hydrochloric acid until the pH of the aqueous layer is between 2 and 3.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient. An alternative purification method for β-dicarbonyls involves the formation of a copper(II) chelate, which can be precipitated and then decomposed.[1]

Characterization

The identity and purity of the synthesized 1-cyclohexylpentane-1,3-dione should be confirmed by spectroscopic methods:

-

¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the cyclohexyl protons, the methylene protons between the carbonyls (which may be broadened or absent due to enolization), and the methyl protons. The enol proton will likely appear as a broad singlet downfield.

-

¹³C NMR (100 MHz, CDCl₃): Expect signals for the two carbonyl carbons, the carbons of the cyclohexyl ring, the methylene carbon, and the methyl carbon.

-

Mass Spectrometry (ESI+): Calculate the expected mass of the protonated molecule [M+H]⁺.

Troubleshooting and Field-Proven Insights

-

Low Yield: Incomplete reaction can result from wet reagents or solvents. Ensure all glassware is oven-dried and reagents are anhydrous. The choice of base is also critical; for less reactive substrates, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) may be necessary.

-

Side Reactions: Self-condensation of acetone can occur. Using a slight excess of acetone can be beneficial, but a large excess should be avoided.

-

Purification Challenges: The tautomeric nature of 1,3-diones can sometimes lead to streaking on TLC plates and difficulty in crystallization. Purification via the copper salt is often a robust alternative.[1]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-cyclohexylpentane-1,3-dione, a valuable building block for drug discovery and medicinal chemistry. By understanding the underlying principles of the Claisen condensation and adhering to the procedural details, researchers can confidently synthesize this and related β-dicarbonyl compounds for their research endeavors.

References

- EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione - Google P

-

1,3-Cyclohexanedione - Wikipedia. [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. [Link]

-

Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum - ResearchGate. [Link]

- CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google P

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. [Link]

-

Recent Developments in the Synthesis of β-Diketones - PMC. [Link]

- EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic ...

-

Synthesis of 1,3-diketones - Organic Chemistry Portal. [Link]

-

Reactions of Beta-Dicarbonyl Compounds - YouTube. [Link]

-

8.3 β-dicarbonyl Compounds in Organic Synthesis - KPU Pressbooks. [Link]

-

23.1: B-Dicarbonyl Compounds: Claisen Condensations - Chemistry LibreTexts. [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY - ResearchGate. [Link]

-

Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - SciSpace. [Link]

-

23.2: B-Dicarbonyl Compounds as Synthetic Intermediates - Chemistry LibreTexts. [Link]

-

Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. [Link]

-

(PDF) 1,3-Diketones. Synthesis and properties - ResearchGate. [Link]

-

(PDF) Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - ResearchGate. [Link]

Sources

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic cyclohexane-1,3-diones - Google Patents [patents.google.com]

Application Notes & Protocols: 1-Cyclohexylpentane-1,3-dione in the Synthesis of Heterocyclic Compounds

Introduction: The Strategic Value of 1-Cyclohexylpentane-1,3-dione

In the landscape of modern synthetic organic chemistry, 1,3-dicarbonyl compounds are indispensable building blocks, prized for their versatile reactivity in constructing complex molecular architectures. Among these, 1-cyclohexylpentane-1,3-dione emerges as a particularly valuable precursor for the synthesis of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]

This technical guide provides an in-depth exploration of 1-cyclohexylpentane-1,3-dione as a strategic starting material. Its unique structure, featuring an unsymmetrical β-diketone backbone with a sterically demanding cyclohexyl group, presents both opportunities and challenges, particularly concerning the control of regioselectivity in cyclocondensation reactions. We will dissect the fundamental principles governing its reactivity and provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including pyrazoles, dihydropyrimidinones, and dihydropyridines. The emphasis throughout is on the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Pillar 1: Foundational Reactivity - The Keto-Enol Tautomerism

The versatility of 1-cyclohexylpentane-1,3-dione is rooted in its existence as a dynamic equilibrium of keto and enol tautomers.[4] The enol form is the key reactive species in many acid- and base-catalyzed reactions, providing a soft nucleophilic center at the C2 position and influencing the reactivity of the carbonyl groups. Understanding this equilibrium is critical for controlling reaction pathways. The presence of the electron-donating alkyl groups (cyclohexyl and ethyl) generally favors the keto form, but the enol is readily accessible under typical reaction conditions.

Caption: Keto-enol tautomerism of 1-cyclohexylpentane-1,3-dione.

Application I: Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation

The synthesis of pyrazoles, a privileged scaffold in medicinal chemistry known for anti-inflammatory, antibacterial, and anticancer activities, is a primary application of 1,3-diones.[5][6][7] The Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative, is a robust and widely adopted method.[8][9]

Expertise & Causality: The Challenge of Regioselectivity

The core challenge when using an unsymmetrical dione like 1-cyclohexylpentane-1,3-dione with a substituted hydrazine (e.g., phenylhydrazine) is controlling which nitrogen atom of the hydrazine attacks which carbonyl group. This dictates the final substitution pattern on the pyrazole ring, leading to two possible regioisomers.[10]

-

Pathway A (Steric Control): The less-hindered nitrogen of the hydrazine (the terminal NH₂) will preferentially attack the less sterically hindered carbonyl group (the acetyl carbonyl). This is often the dominant pathway under neutral or mildly acidic conditions.

-

Pathway B (Electronic Control): The more nucleophilic nitrogen might attack the more electrophilic carbonyl. However, the subtle electronic differences between the two carbonyls in 1-cyclohexylpentane-1,3-dione are often overridden by steric factors.

-